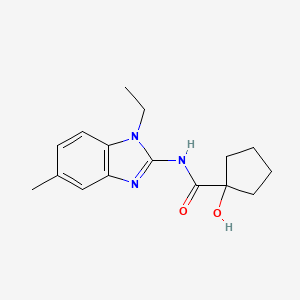![molecular formula C17H22N2O2 B6637824 1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one](/img/structure/B6637824.png)
1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also commonly known as HPI-1 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the aggregation of amyloid-beta peptides, and increase the production of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one in lab experiments is its potential for use in cancer research and Alzheimer's disease treatment. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one. One direction is to further investigate its potential in cancer research and Alzheimer's disease treatment. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, it could be studied for its potential in other areas such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
Several methods have been developed for the synthesis of 1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one. One of the most common methods involves the reaction of 5-bromoindole with piperidine-4-carboxaldehyde, followed by reduction with sodium borohydride and oxidation with potassium permanganate. Another method involves the reaction of indole-5-carboxaldehyde with piperidine and formaldehyde, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-12-14-6-9-19(10-7-14)17(21)4-2-13-1-3-16-15(11-13)5-8-18-16/h1,3,5,8,11,14,18,20H,2,4,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZRNAAJOLHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)
![4-(2,3,4,5,7,8,9,10-Octahydrobenzo[h][1]benzoxepin-5-ylamino)cyclohexan-1-ol](/img/structure/B6637759.png)
![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)
![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637806.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637812.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![N-[2-[4-(hydroxymethyl)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B6637829.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)
